Formaldehyde 2,4-dinitrophenylhydrazone-d3

Description

Introduction to Formaldehyde 2,4-Dinitrophenylhydrazone-d3

Chemical Identity and Structural Characteristics

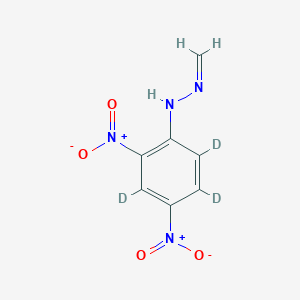

This compound (systematic name: formaldehyde-2,4-dinitrophenylhydrazone-3,5,6-d3 ) is a hydrazone derivative synthesized through the condensation of deuterated formaldehyde (CD~2~O) with 2,4-dinitrophenylhydrazine. Its molecular formula is C~7~H~3~D~3~N~4~O~4~ , with a molecular weight of 213.17 g/mol . The compound features a benzene ring substituted with two nitro groups (-NO~2~) at the 2- and 4-positions, a hydrazine moiety (-NH-NH~2~), and three deuterium atoms at the 3-, 5-, and 6-positions of the aromatic ring (Figure 1) .

Key Structural Attributes:

- Aromatic Core : The benzene ring provides a rigid framework, while the electron-withdrawing nitro groups enhance electrophilicity, facilitating reactions with carbonyl compounds .

- Hydrazone Linkage : The -NH-NH~2~ group reacts selectively with aldehydes and ketones, forming colored precipitates (hydrazones) for qualitative analysis .

- Deuterium Substitution : Isotopic labeling at specific ring positions minimizes proton interference in NMR spectra, improving signal resolution .

| Property | Value | Source |

|---|---|---|

| CAS Number | 259824-50-5, 1081-15-8 | |

| Molecular Formula | C~7~H~3~D~3~N~4~O~4~ | |

| Molecular Weight | 213.17 g/mol | |

| Melting Point | 153–156°C | |

| Stability | Stable for ≥3 years at 20°C |

The synthesis involves reacting DNPH with deuterated formaldehyde under acidic conditions, yielding a light-yellow crystalline product soluble in dimethyl sulfoxide (DMSO) and methanol .

Historical Context of Hydrazone Derivatives in Analytical Chemistry

The use of hydrazone derivatives in chemical analysis dates to the early 20th century, with 2,4-DNPH emerging as a cornerstone reagent for carbonyl detection. In 1926, Brady’s reagent (a solution of DNPH in methanol and sulfuric acid) was introduced to identify aldehydes and ketones via precipitate formation . Formaldehyde 2,4-dinitrophenylhydrazone, the non-deuterated analog of the title compound, became a reference standard in chromatography due to its distinct UV-Vis absorption and stability .

Evolution in Analytical Applications:

- Chromatography : By the 1980s, DNPH derivatives were employed in high-performance liquid chromatography (HPLC) to quantify airborne formaldehyde, leveraging their strong absorbance at 360 nm .

- Mass Spectrometry : Hydrazones’ predictable fragmentation patterns enabled their use as internal standards in quantitative MS, reducing matrix effects .

- Environmental Monitoring : Regulatory agencies adopted DNPH-based methods for detecting carbonyl pollutants in air and water, citing their sensitivity (detection limits ≤1 ppb) .

The deuterated variant, this compound, was developed to address signal overlap in complex matrices, allowing precise quantification in isotopic dilution assays .

Significance of Isotopic Labeling (Deuteration) in Modern Spectroscopy

Deuteration plays a pivotal role in spectroscopic studies by reducing spectral complexity and enhancing metabolic stability. In this compound, the substitution of hydrogen with deuterium at three aromatic positions confers distinct advantages:

Nuclear Magnetic Resonance (NMR):

- Signal Simplification : Deuterium’s lower gyromagnetic ratio (~6.5 times smaller than ^1^H) eliminates splitting in ^1^H NMR spectra, simplifying multiplet patterns .

- Solvent Compatibility : Deuterated solvents (e.g., DMSO-d~6~) match the compound’s isotopic profile, minimizing background interference .

Mass Spectrometry (MS):

- Isotopic Clusters : The +3 mass shift from deuterium creates a unique isotopic signature, distinguishing the compound from non-deuterated analogs in MS/MS workflows .

- Tracer Studies : Deuterium labeling enables tracking of formaldehyde metabolism in biological systems, as seen in studies of histone demethylation .

Table 2: Spectroscopic Comparison of Deuterated vs. Non-Deuterated Forms

These attributes make the deuterated compound invaluable for reaction mechanism elucidation, as demonstrated in hydrolytic stability studies where deuterated formaldehyde trapped liberated hydrazine, enabling precise kinetic measurements .

Properties

Molecular Formula |

C7H6N4O4 |

|---|---|

Molecular Weight |

213.17 g/mol |

IUPAC Name |

2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline |

InChI |

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D |

InChI Key |

UEQLSLWCHGLSML-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethylene-d$$_2$$ Glycol Diacetate

Hydrolysis to Ethylene-d$$_2$$ Glycol

Oxidation to CD$$_2$$O

- Reactants : Ethylene-d$$_2$$ glycol oxidized with lead tetraacetate in anhydrous benzene.

- Conditions :

- Temperature: 80°C under reflux.

- Time: 2 hours.

- Isolation : CD$$_2$$O is collected via vacuum distillation into cold traps (−78°C).

- Yield : 80%.

Derivatization with 2,4-Dinitrophenylhydrazine

Deuterated formaldehyde reacts with 2,4-DNPH to form d3-FA-DNPH under acidic conditions:

Reaction Protocol

Purification

- Liquid-Liquid Extraction : Product extracted into toluene or isobutyl acetate.

- Recrystallization : From ethanol or acetonitrile to remove unreacted DNPH.

- Yield : 85–92%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Features | Source |

|---|---|---|

| IR (KBr) | 3326 cm$$^{-1}$$ (N–H), 1700 cm$$^{-1}$$ (C=O) | |

| $$^1$$H NMR | δ 1.12 (t, CH$$_3$$), δ 5.11 (d, CH) | |

| MS | m/z 213 (M$$^+$$) |

Purity and Stability

- Isotopic Purity : >99.3% deuterium incorporation.

- Melting Point : 165–168°C.

- Stability : Stable for >2 weeks at room temperature in toluene.

Challenges and Optimization

- Hydrogen-Deuterium Exchange (HDX) : Occurs in highly acidic conditions, requiring neutralization with NH$$_3$$ post-derivatization.

- Polymerization : CD$$_2$$O tends to polymerize; depolymerization via gentle heating under vacuum is critical.

Applications in Analytical Chemistry

d3-FA-DNPH is utilized as an internal standard for:

- GC-MS : Quantifying formaldehyde in food simulants (e.g., melamine-ware extracts).

- LC-MS/MS : Compensating for matrix effects in environmental samples.

Comparative Synthesis Methods

| Method | Reactants | Yield | Purity | Reference |

|---|---|---|---|---|

| Lead Tetraacetate | Ethylene-d$$_2$$ glycol | 80% | >99% | |

| Acidic DNPH | CD$$_2$$O + 2,4-DNPH | 92% | 98% |

Chemical Reactions Analysis

Condensation Reaction with Carbonyl Compounds

FDNPH-d3 primarily reacts via condensation with aldehydes or ketones under acidic conditions. The reaction mechanism involves:

-

Electrophilic addition : The hydrazine group (-NHNH₂) attacks the carbonyl carbon, forming a hydrazone derivative .

-

Dehydration : Loss of water yields a stable 2,4-dinitrophenylhydrazone product .

Reaction Equation :

Key Conditions :

Acid-Catalyzed Hydrolysis

FDNPH-d3 undergoes reversible hydrolysis in acidic aqueous solutions, regenerating formaldehyde and 2,4-dinitrophenylhydrazine (DNPH) .

Reaction Equation :

Kinetic Data :

| Acid Concentration (H₂SO₄) | Hydrolysis Rate (min⁻¹) | Equilibrium Ratio (Hydrazone:DNPH) |

|---|---|---|

| 0.1 M | 0.05 | 3:1 |

| 0.5 M | 0.12 | 1:1 |

| 1.0 M | 0.20 | 1:2 |

Data adapted from isomerization studies in phosphoric acid .

Isomerization in Acidic Media

Protonation of FDNPH-d3 in acidic solutions leads to isomerization, altering its chromatographic behavior. This property is critical for HPLC-based quantification methods .

Mechanism :

-

Protonation of the hydrazone nitrogen.

-

Tautomeric shift forming a conjugated acid intermediate.

Key Findings :

-

Isomerization rates are pH-dependent but unaffected by alkyl substituents .

-

Equilibrium ratios vary with acid strength (e.g., 1:1 in 0.5 M H₃PO₄) .

Degradation Under Strong Acidic Conditions

Concentrated acids (>2 M H₂SO₄) degrade FDNPH-d3 into DNPH and formaldehyde-d3, complicating long-term storage .

Degradation Products :

Stability Data :

| Acid Type | Concentration | Degradation Half-Life |

|---|---|---|

| H₃PO₄ | 1.0 M | 120 min |

| H₂SO₄ | 2.0 M | 30 min |

Data from decomposition studies in phosphoric and sulfuric acids .

HPLC Detection

FDNPH-d3 is used as an internal standard in HPLC for quantifying formaldehyde in complex matrices (e.g., tobacco smoke, biological samples) .

-

Detection Limit :

Scientific Research Applications

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 (FDH-d3) plays a significant role in various biochemical reactions, especially in the identification and quantification of aldehydes. Its deuterium labeling enhances its stability and utility in analytical applications.

Scientific Research Applications

FDH-d3 has applications in scientific research, including analytical chemistry, environmental monitoring, pharmaceutical research, and biological research.

Analytical Chemistry FDH-d3 is used as a stable isotope-labeled standard in mass spectrometry and chromatography for quantifying formaldehyde in various samples.

Environmental Monitoring It is employed to detect and quantify formaldehyde in air and water samples.

Pharmaceutical Research FDH-d3 is utilized in studying drug metabolism and pharmacokinetics, mainly in developing deuterium-labeled drugs.

Biological Research It is used to study formaldehyde’s effects on biological systems and its role in various biochemical pathways. Its ability to form stable derivatives with carbonyl groups makes it valuable for studying aldehyde and ketone metabolism in cells.

Analytical Applications

FDH-d3 is primarily utilized in the derivatization of formaldehyde for subsequent analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The derivatization reaction involves the formation of a hydrazone, which enhances the volatility and detectability of formaldehyde during analysis.

This method has been validated for use in environmental monitoring to detect formaldehyde levels in air and water samples, in food safety to analyze food products for formaldehyde contamination, and in assessing the presence of formaldehyde in cosmetics through a convenient DNPH derivatization procedure followed by HPLC analysis . A fully quantitative procedure by GC-MS was developed using the labeled d3- formaldehyde-2,4-dinitrophenylhydrazone as an internal standard .

Case Studies and Research Findings

Detection of Formaldehyde in E-Cigarette Aerosols A study demonstrated that the DNPH derivatization method allows for accurate measurement of formaldehyde yields in e-cigarette aerosols . The results indicated significant levels of formaldehyde, raising concerns over safety.

Quantification in Non-Aqueous Solutions Research highlighted a method for quantifying formaldehyde in non-aqueous methanol solutions using FDH-d3 . The study employed Fourier Transform Infrared Spectroscopy (FTIR) to analyze the resulting hydrazone, demonstrating the effectiveness of FDH-d3 in complex solvent systems. The derivatization uses an aqueous H2SO4 solution to yield the formaldehyde derivatized hydrazone .

Mechanism of Action

The mechanism of action of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl compounds. The hydrazone formation reaction is a nucleophilic addition followed by an elimination process. The deuterium atoms in the compound serve as tracers, allowing researchers to monitor the reaction pathways and the fate of formaldehyde in various systems .

Comparison with Similar Compounds

Structural and Functional Differences

FDNPH-d3 belongs to the class of 2,4-dinitrophenylhydrazones (DNPH derivatives), which are widely used to derivatize carbonyl compounds for UV/Vis or MS detection. Below is a comparative analysis of FDNPH-d3 with structurally analogous DNPH derivatives:

Table 1: Key Properties of FDNPH-d3 and Related Compounds

Key Observations:

Structural Complexity : FDNPH-d3 has the simplest structure (formaldehyde-derived), while fluorobenzaldehyde derivatives (e.g., 3- or 4-fluoro) feature aromatic rings with fluorine substituents, altering their polarity and detection sensitivity .

Molecular Weight : Fluorinated derivatives exhibit higher molecular weights (307.25 g/mol) due to the benzene ring and fluorine atom, compared to FDNPH-d3 (241.14 g/mol). This impacts their retention times in chromatographic separations.

Isotopic Labeling : All deuterated DNPH derivatives serve as internal standards, but fluorine substituents in the benzaldehyde analogs enhance selectivity in detecting fluorinated pollutants or metabolites .

Analytical Performance

- FDNPH-d3 : Demonstrates superior compatibility with formaldehyde quantification due to its structural identity with the target analyte. Its low molecular weight enables rapid elution in HPLC, minimizing matrix interference .

- Fluorinated DNPH-d3 Derivatives : The electronegative fluorine atom enhances electron-capture detection (ECD) sensitivity in gas chromatography (GC) and improves fragmentation patterns in MS for structural confirmation .

- Acetaldehyde DNPH-d3 : While structurally similar, its applications are niche, focusing on volatile organic compound (VOC) analysis in air quality studies .

Stability and Handling

All deuterated DNPH derivatives, including FDNPH-d3, are stable at room temperature for shipping and short-term storage. However, long-term storage recommendations vary:

- FDNPH-d3 and fluorinated analogs are typically stored at 2–8°C to prevent degradation.

- Acetaldehyde DNPH-d3 may require stricter refrigeration (-20°C) due to higher volatility .

Formaldehyde DNPH-d3 in Environmental Monitoring

Studies utilizing FDNPH-d3 have achieved detection limits as low as 0.1 ppb for formaldehyde in air samples, leveraging its deuterium labeling to correct for matrix effects in MS analysis . In contrast, fluorinated DNPH-d3 derivatives are preferred in industrial hygiene studies for detecting fluorinated aldehydes emitted from polymer degradation .

Limitations and Challenges

- Cross-Reactivity: Fluorinated DNPH derivatives may cross-react with non-target carbonyl compounds, necessitating rigorous method validation.

- Cost and Availability : FDNPH-d3 is more widely available (e.g., Toronto Research Chemicals, Catalogue #D479978) compared to fluorinated variants, which are specialized and cost-prohibitive for routine use .

Biological Activity

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 (FDNPH-d3) is a deuterated derivative of formaldehyde, utilized primarily in biochemical research for tracing and quantifying formaldehyde metabolism in biological systems. This compound plays a crucial role in the detection of carbonyl compounds and has implications in pharmacokinetics and toxicology studies.

- Molecular Formula : C₇H₃D₃N₄O₄

- Molecular Weight : 213.17 g/mol

- Appearance : Yellow to orange solid

- Melting Point : 163–167 °C

FDNPH-d3 does not exhibit a specific mechanism of action but is instrumental in forming hydrazone derivatives with carbonyl compounds. This property allows researchers to study the metabolic pathways of drugs containing carbonyl groups by tracking the incorporation and movement of deuterium labels within biological systems .

Biological Applications

- Tracer Studies : The deuterium labeling enhances the ability to trace the fate of formaldehyde in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) processes .

- Quantitative Analysis : FDNPH-d3 is used for the derivatization of carbonyl compounds, facilitating their analysis via mass spectrometry (MS) and high-performance liquid chromatography (HPLC) .

- Proteomics : In proteomic studies, FDNPH-d3 aids in understanding protein interactions and modifications involving carbonyl groups .

Case Study 1: Formaldehyde Detection in Biological Samples

In a study focusing on the detection of formaldehyde in non-aqueous methanol solutions, researchers utilized FDNPH-d3 for derivatization. The method demonstrated high sensitivity and specificity for formaldehyde detection, with an extinction coefficient measured at approximately at a characteristic spectral feature around 1,195 cm .

Case Study 2: Metabolic Pathway Tracing

Another significant application involved using FDNPH-d3 to trace metabolic pathways of drugs that generate formaldehyde as a byproduct. This research illustrated how deuterium labeling could differentiate between labeled and unlabeled species during analysis, enhancing the understanding of drug metabolism and potential toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| Formaldehyde 2,4-Dinitrophenylhydrazone | C₇H₆N₄O₄ | 198.17 g/mol | Carbonyl compound detection |

| Acetaldehyde 2,4-Dinitrophenylhydrazone | C₇H₈N₄O₄ | 200.17 g/mol | Similar applications in aldehyde detection |

| Propionaldehyde 2,4-Dinitrophenylhydrazone | C₈H₉N₄O₄ | 212.17 g/mol | Used for studying aldehyde metabolism |

Research Findings

Research indicates that FDNPH-d3 significantly improves the accuracy of measurements in various assays due to its stable isotope labeling. The compound has been employed to study the effects of formaldehyde exposure on health outcomes, including its classification as a human carcinogen by the International Agency for Research on Cancer (IARC) . Furthermore, studies have shown that the incorporation of deuterium can alter pharmacokinetic profiles, potentially influencing drug efficacy and safety .

Q & A

Basic Research Questions

Q. How can derivatization conditions (e.g., pH, temperature, reaction time) be optimized for formaldehyde detection using 2,4-dinitrophenylhydrazine (DNPH) and its deuterated analogs?

- Methodological Answer : Derivatization efficiency depends on pH (optimally acidic, pH ~2–3), temperature (room temperature to 40°C), and reaction time (≥1 hour for completion). For formaldehyde 2,4-dinitrophenylhydrazone--d3, ensure deuterated reagent purity to avoid isotopic dilution. Validate reaction completion via HPLC-UV by monitoring hydrazone formation at 360–370 nm .

Q. What are the primary challenges in achieving specificity when using DNPH-based derivatization for aldehydes/ketones?

- Methodological Answer : DNPH reacts broadly with carbonyl compounds, leading to cross-reactivity. To enhance specificity for formaldehyde:

- Use chromatographic separation (e.g., reverse-phase HPLC) to resolve hydrazone derivatives.

- Confirm identity via mass spectrometry (MS) by matching deuterated formaldehyde-DNPH (m/z +3) to its non-deuterated counterpart .

Advanced Research Questions

Q. How can isotopic internal standards (e.g., formaldehyde-DNPH--d3) improve method validation in trace aldehyde analysis?

- Methodological Answer : Deuterated analogs (e.g., formaldehyde-DNPH--d3) serve as internal standards to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS. Key steps:

- Spike deuterated standard into samples prior to derivatization.

- Quantify via isotopic ratio (e.g., peak area ratio of d0/d3) to minimize signal drift .

Q. How should researchers resolve contradictions in formaldehyde quantification data caused by matrix interference?

- Methodological Answer : Matrix components (e.g., proteins, lipids) can suppress/enhance signals. Mitigation strategies:

- Perform solid-phase extraction (SPE) to isolate hydrazones.

- Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to enhance selectivity.

- Validate recovery rates using spiked deuterated standards .

Q. What advanced techniques enable formaldehyde-DNPH--d3 quantification in complex biological matrices (e.g., plasma, tissue)?

- Methodological Answer : For high sensitivity:

- Employ LC-MS/MS with electrospray ionization (ESI) in negative mode.

- Optimize collision energy for fragmentation of deuterated hydrazone (e.g., m/z 210 → 182 for formaldehyde-DNPH--d3).

- Calibrate using matrix-matched standards to account for ion suppression .

Safety and Handling

Q. What critical safety protocols are required when handling DNPH and its deuterated derivatives?

- Methodological Answer : DNPH is toxic and explosive when dry. Protocols include:

- Store DNPH in <30% humidity with inert gas (e.g., nitrogen).

- Use explosion-proof equipment for grinding/purification.

- Dispose of waste via alkaline hydrolysis (e.g., 10% NaOH) to neutralize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.